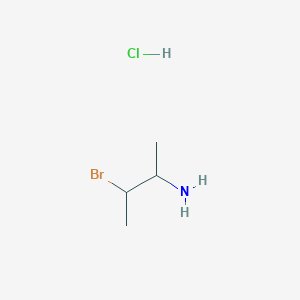
3-Bromobutan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobutan-2-amine hydrochloride is an organic compound with the molecular formula C4H11BrClN and a molecular weight of 188.49 g/mol . It is a brominated amine derivative, often used in various chemical and pharmaceutical research applications. The compound is typically available as a white to off-white crystalline powder and is known for its reactivity due to the presence of both amine and bromine functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobutan-2-amine hydrochloride can be achieved through several methods. One common approach involves the bromination of butan-2-amine. The reaction typically proceeds as follows:
Bromination of Butan-2-amine: Butan-2-amine is reacted with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to yield 3-Bromobutan-2-amine.
Formation of Hydrochloride Salt: The resulting 3-Bromobutan-2-amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions followed by purification steps to ensure high purity and yield. The process may include distillation, crystallization, and recrystallization techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromobutan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form butan-2-amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 3-hydroxybutan-2-amine.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of butan-2-amine derivatives.
Applications De Recherche Scientifique
3-Bromobutan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromobutan-2-amine hydrochloride involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds and interact with biological molecules. These interactions can affect enzyme activity, protein structure, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chlorobutan-2-amine hydrochloride
- 3-Iodobutan-2-amine hydrochloride
- Butan-2-amine hydrochloride
Uniqueness
3-Bromobutan-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications that require selective reactivity.
Propriétés
IUPAC Name |
3-bromobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.ClH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMIJULQVOJYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide](/img/structure/B2720098.png)
![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2720099.png)
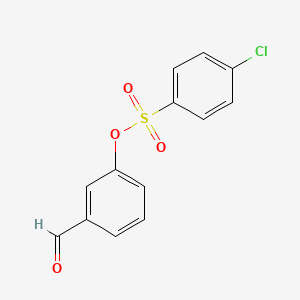
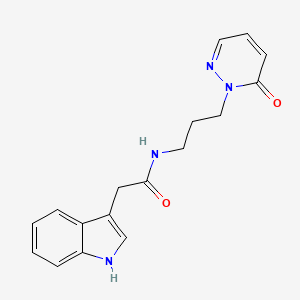
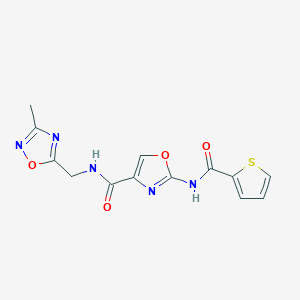
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2720105.png)
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2720106.png)
![4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide](/img/structure/B2720108.png)
![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2720110.png)
![2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2720111.png)
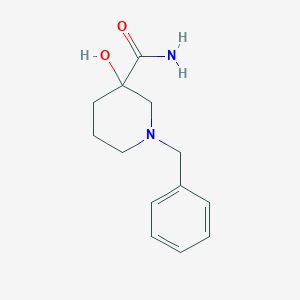
![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2720117.png)
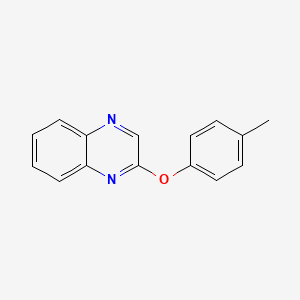
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2720121.png)
